molecular formula C21H44INO2 B11944494 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide CAS No. 10606-37-8

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide

カタログ番号: B11944494
CAS番号: 10606-37-8
分子量: 469.5 g/mol
InChIキー: UHIKVGUTZVZCBE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide is a quaternary ammonium compound synthesized for specialized research applications. This molecule features a charged trimethylazanium head group, which is covalently linked to a hexadecanaminium chain modified with an ethoxy-oxo moiety. This specific structure classifies it as a cationic surfactant, a property that is central to its research utility. The long hydrocarbon chain promotes integration into lipid bilayers and non-polar media, while the permanent positive charge on the nitrogen atom facilitates interaction with anionic surfaces and biomolecules. In a research context, this compound is primarily valued for its ability to form stable cationic micelles, modify interfacial properties, and serve as a phase-transfer catalyst in synthetic organic chemistry. Its structural similarity to other well-characterized quaternary ammonium surfactants suggests potential in the formulation of gels and complex colloidal systems, where it could act as a coupling agent or stabilizer . The iodide counter-ion may offer distinct advantages in certain synthetic pathways or provide specific crystalline properties for material science investigations. Researchers are exploring its use in the development of novel drug delivery vehicles, where its cationic nature can promote cellular uptake, and in the preparation of functionalized surfaces for sensors and analytical devices. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

特性

CAS番号

10606-37-8

分子式

C21H44INO2

分子量

469.5 g/mol

IUPAC名

(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;iodide

InChI

InChI=1S/C21H44NO2.HI/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1

InChIキー

UHIKVGUTZVZCBE-UHFFFAOYSA-M

正規SMILES

CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[I-]

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Membrane Biophysics and Drug Development

Executive Summary

1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (CAS 10606-37-8) is a highly potent quaternary ammonium cationic surfactant[1][2]. Structurally related to its bromide counterpart (widely known as carbaethopendecine or Septonex)[3], this amphiphilic molecule is extensively utilized in biophysical research to modulate lipid bilayer properties, formulate non-viral gene delivery vehicles, and act as a broad-spectrum antimicrobial agent[4][5]. This whitepaper elucidates the causality behind its interaction with phospholipid bilayers, detailing the kinetic thresholds that dictate membrane deformation, permeabilization, and ultimate solubilization.

Molecular Architecture and Physicochemical Profile

The mechanistic efficacy of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide is fundamentally driven by its amphiphilic geometry. It features a positively charged trimethylammonium headgroup, an ethoxycarbonyl linkage, and a long 16-carbon (hexadecyl) hydrophobic tail[2][3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide
Molecular Formula C₂₁H₄₄INO₂
Molecular Weight ~469.5 g/mol
Surfactant Classification Cationic (Quaternary Ammonium)
Critical Micelle Concentration (CMC) ~0.77 mM (extrapolated from bromide salt)
Primary Target Anionic and zwitterionic phospholipid bilayers

Mechanistic Pathway: Surfactant-Bilayer Interaction

The interaction between cationic surfactants and lipid bilayers is not a singular event but proceeds through a concentration-dependent, multi-stage kinetic pathway ()[6].

  • Stage 1: Electrostatic Adsorption The positively charged quaternary nitrogen binds electrostatically to the negatively charged phosphate groups of the lipid bilayer (e.g., in DPPC or bacterial membranes)[3][5]. This initial docking is rapid, diffusion-controlled, and neutralizes the surface charge of the membrane.

  • Stage 2: Asymmetric Hydrophobic Insertion Following surface adsorption, the hexadecyl tail inserts into the hydrophobic core of the outer lipid leaflet[4][7]. Because the surfactant initially populates only the outer leaflet, it creates a significant area asymmetry between the outer and inner leaflets. It is energetically demanding for the polar headgroup to flip-flop across the hydrophobic core, trapping the surfactant asymmetrically[8].

  • Stage 3: Membrane Deformation and Permeabilization To relieve the mechanical stress induced by asymmetric expansion, the membrane undergoes positive spontaneous curvature[7]. This structural disturbance leads to transient pore formation, increasing membrane permeability and allowing the leakage of intra-vesicular contents (or intracellular contents like potassium and proteins in biological systems)[3][4].

  • Stage 4: Solubilization and Micellization At concentrations approaching or exceeding the CMC, the surfactant molecules overwhelm the bilayer structure. The lipid-surfactant assemblies transition from a lamellar phase to mixed micelles, resulting in complete membrane solubilization and lysis[7].

Mechanism A Electrostatic Adsorption B Asymmetric Hydrophobic Insertion A->B C Membrane Deformation & Pores B->C D Complete Micellization (Lysis) C->D

Sequential mechanism of cationic surfactant interaction with lipid bilayers.

Experimental Methodologies for Mechanistic Validation

To empirically validate this mechanism and ensure a self-validating system of study, researchers employ a combination of fluorescence microscopy and nanomechanical probing.

Protocol 1: Giant Unilamellar Vesicle (GUV) Leakage Assay

This protocol visualizes membrane permeabilization in real-time, providing kinetic data on pore formation[6].

  • Lipid Film Hydration: Dissolve DPPC and a fluorescent lipid marker (e.g., Rhodamine-PE, 0.1 mol%) in chloroform. Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film.

  • Electroformation: Hydrate the film in a 300 mM sucrose solution and apply an alternating current (10 Hz, 3 V) for 2 hours to generate GUVs.

  • Calcein Encapsulation: Form GUVs in the presence of self-quenching concentrations of calcein dye (50 mM).

  • Surfactant Titration: Introduce 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide at varying concentrations (1 µM to 1 mM) into the GUV observation chamber.

  • Real-Time Imaging: Use confocal laser scanning microscopy to monitor the leakage of calcein. Leakage is indicated by a spike in fluorescence as the dye dilutes into the surrounding buffer and de-quenches.

GUV_Assay Step1 1. Lipid Film Preparation Step2 2. Electroformation & Dye Encapsulation Step1->Step2 Step3 3. Surfactant Titration Step2->Step3 Step4 4. Confocal Imaging Step3->Step4 Step5 5. Leakage Quantification Step4->Step5

Step-by-step workflow for the GUV leakage assay.

Protocol 2: Atomic Force Microscopy-Force Spectroscopy (AFM-FS)

This method measures the nanomechanical stability of Supported Lipid Bilayers (SLBs) upon surfactant exposure ()[5].

  • SLB Formation: Deposit small unilamellar vesicles (SUVs) onto a freshly cleaved mica substrate. Allow them to fuse into a continuous planar bilayer.

  • Surfactant Incubation: Inject the cationic surfactant solution into the AFM fluid cell and allow it to equilibrate.

  • Force Mapping: Advance the AFM cantilever tip toward the bilayer until it breaks through the membrane. Record the breakthrough force ( Fb​ ).

  • Data Analysis: A decrease in Fb​ correlates with reduced membrane organization and compromised nanomechanical stability due to the surfactant's hydrophobic insertion[5].

Quantitative Data: Concentration-Dependent Effects

The physical state of the lipid bilayer is strictly governed by the molar ratio of surfactant to lipid. The following table summarizes the biophysical consequences at various concentration thresholds[3][6][7].

Table 2: Concentration-Dependent Membrane Effects

Surfactant ConcentrationInteraction StageBiophysical Consequence
< 10 µM Adsorption & DisturbanceMinor reduction in breakthrough force ( Fb​ ); intact vesicles; electrostatic binding dominates.
10 µM – 100 µM PermeabilizationAsymmetric insertion; transient pore formation; rapid dye leakage observed in GUVs.
> 100 µM (< CMC) Severe DeformationVesicle blebbing; large-scale membrane destabilization and microdomain segregation.
> 0.77 mM (≥ CMC) SolubilizationComplete transition to mixed micelles; total membrane lysis and solubilization.

Conclusion

The mechanism of action of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide relies on its amphiphilic geometry and cationic charge. By exploiting the electrostatic vulnerability of lipid bilayers, it drives asymmetric hydrophobic insertion, leading to catastrophic membrane deformation and lysis. Understanding these kinetic thresholds is paramount for optimizing its use in antimicrobial formulations, surface disinfectants, and engineered lipid nanocarriers.

References

  • 1-ETHOXY-N,N,N-TRIMETHYL-1-OXO-2-HEXADECANAMINIUM IODIDE — Chemical Substance Information NextSDS [Link]

  • Morphological and Nanomechanical Behavior of Supported Lipid Bilayers on Addition of Cationic Surfactants Langmuir (ACS Publications)[Link]

  • Real-Time Monitoring the Staged Interactions between Cationic Surfactants and a Phospholipid Bilayer Membrane ResearchGate[Link]

  • Carbethopendecinium bromide (Mechanism of Action) Grokipedia [Link]

Sources

Thermal Stability and Degradation Profile of Long-Chain Quaternary Ammonium Salts: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: The Criticality of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or excipient is a cornerstone of drug development and formulation. It dictates manufacturing parameters, storage conditions, shelf-life, and ultimately, patient safety. For amphiphilic molecules like long-chain quaternary ammonium salts, which are used in applications ranging from antimicrobial agents to drug delivery vehicles, understanding the response to thermal stress is paramount.

Thermal degradation can lead to a loss of efficacy, the formation of toxic byproducts, and unpredictable changes in the physicochemical properties of the final product. This guide presents a robust, multi-faceted approach to characterizing the thermal behavior of these materials, grounded in established analytical techniques. We will explore not just what happens when these compounds are heated, but why and how it happens.

Foundational Analytical Techniques for Thermal Analysis

The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). When used in concert, they provide a comprehensive picture of mass loss events, phase transitions, and energetic changes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for quantifying thermal degradation.

  • Expertise & Experience: A standard TGA run provides a thermogram showing mass loss steps. However, the real insight comes from analyzing the rate of mass loss, represented by the derivative thermogravimetric (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax), a critical parameter for stability comparison. The choice of atmosphere (e.g., inert nitrogen vs. oxidative air) is also a crucial experimental parameter, as the degradation pathway can change significantly depending on the presence of oxygen. For quaternary ammonium salts, degradation in an inert atmosphere often proceeds via different mechanisms than oxidative decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and glass transitions, which are not associated with mass loss but are critical to understanding a material's physical stability.

  • Expertise & Experience: For a compound like CTAB, DSC can reveal the melting point (endothermic peak) prior to the onset of decomposition. This is vital because a substance's stability is often significantly lower in the molten state. Overlapping thermal events (e.g., melting immediately followed by decomposition) can complicate analysis and require slower heating rates (e.g., 2-5 °C/min) to improve resolution.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the results from TGA and DSC corroborate each other to build a high-confidence thermal profile.

Workflow Overview

The logical flow of the experimental process ensures that each step informs the next, from initial screening to in-depth kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Kinetic Analysis A Sample Preparation (Drying, Weighing) B TGA Scan (N2, 10°C/min, 30-600°C) A->B C DSC Scan (N2, 10°C/min, 30-300°C) A->C E Identify Tonset & Tmax (From Inert TGA) B->E F Multi-Rate TGA (2, 5, 10, 20°C/min) C->F D TGA Scan (Oxidative) (Air, 10°C/min, 30-600°C) E->F G Kinetic Modeling (e.g., ASTM E1641) F->G

Caption: High-level experimental workflow for thermal analysis.

Step-by-Step Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the finely ground sample into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record mass, temperature, and time. Generate the TGA (mass vs. temp) and DTG (derivative mass vs. temp) curves.

  • Rationale (Trustworthiness): Using a standard heating rate of 10 °C/min provides a good balance between resolution and experiment time. The nitrogen atmosphere ensures that the observed degradation is purely thermal, not oxidative, providing a baseline stability profile.

Step-by-Step Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature just below the onset of decomposition observed in TGA (e.g., 250 °C) at 10 °C/min.

  • Data Acquisition: Record heat flow versus temperature.

  • Rationale (Trustworthiness): Hermetically sealed pans are crucial to prevent mass loss before the decomposition event, which would otherwise create an endothermic artifact resembling melting. Running the DSC only up to the TGA onset temperature prevents fouling of the DSC cell with corrosive or tarry degradation products.

Data Interpretation and Results

Thermal Profile of CTAB (Model Compound)

The data obtained from TGA and DSC analyses can be summarized to build a comprehensive thermal profile.

Table 1: Summary of Thermal Events for CTAB

ParameterValue (°C)TechniqueSignificance
Onset of Decomposition (Tonset)~235 °CTGAThe temperature at which significant thermal degradation begins.
Max Decomposition Rate (Tmax)~275 °CTGA (DTG)The temperature of the most rapid mass loss; a key stability indicator.
Melting Point (Tm)~240 °CDSCPhase transition from solid to liquid; often precedes decomposition.

Note: The values presented are approximate and can vary based on purity and experimental conditions.

Degradation Pathway and Mechanism

For quaternary ammonium salts like CTAB, the primary thermal degradation pathway in an inert atmosphere is typically a combination of Hofmann elimination and nucleophilic substitution (SN2).

  • Hofmann Elimination: The bromide ion acts as a base, abstracting a proton from the carbon beta to the nitrogen atom, leading to the formation of an alkene (hexadecene), trimethylamine, and hydrogen bromide.

  • SN2 Reaction: The bromide ion acts as a nucleophile, attacking one of the methyl groups on the nitrogen atom, resulting in the formation of methyl bromide and hexadecyldimethylamine.

The dominant pathway can be influenced by temperature and the steric hindrance around the nitrogen atom.

G cluster_main Thermal Degradation of CTAB cluster_hofmann Hofmann Elimination cluster_sn2 SN2 Substitution CTAB [C16H33N(CH3)3]+Br- Hofmann_Products Hexadecene + Trimethylamine + HBr CTAB->Hofmann_Products Pathway A SN2_Products Methyl Bromide + Hexadecyldimethylamine CTAB->SN2_Products Pathway B

Caption: Primary thermal degradation pathways for CTAB.

Advanced Analysis: Predictive Stability via Degradation Kinetics

To move beyond descriptive analysis and predict long-term stability, we can model the degradation kinetics. This is often a regulatory requirement for shelf-life determination.

Kinetic Workflow: The Flynn-Wall-Ozawa Method

A common and robust isoconversional method is the Flynn-Wall-Ozawa (FWO) method, which avoids assuming a specific reaction model.

  • Multi-Rate TGA: Perform a series of TGA experiments at different heating rates (β), for example, 2, 5, 10, and 20 °C/min.

  • Data Extraction: For several conversion points (α, e.g., 5%, 10%, 15%), record the corresponding temperature (T) at each heating rate.

  • Linear Regression: According to the FWO equation, plotting log(β) versus 1/T for a given conversion level will yield a straight line.

    • Equation: log(β) = log(AE/R) - log(g(α)) - 2.315 * (E / RT)

  • Activation Energy (Ea) Calculation: The activation energy can be calculated from the slope of this line (Slope = -0.457 * E/R).

  • Interpretation (Expertise): The activation energy is a measure of the energy barrier for the degradation reaction. A higher Ea indicates greater stability. Crucially, if the calculated Ea varies significantly with the degree of conversion, it implies a complex, multi-step degradation mechanism, which contradicts the assumption of a single-step kinetic model.

G A Perform TGA at multiple heating rates (β) (e.g., 2, 5, 10, 20 K/min) B For each conversion (α), find the corresponding temperature (T) at each β A->B Step 1 C Plot log(β) vs 1/T for each α B->C Step 2 D Calculate Activation Energy (Ea) from the slope of the line C->D Step 3 E Assess Ea vs α to understand mechanism complexity D->E Step 4

Methodological & Application

Application Note: High-Efficiency In Vitro Gene Transfection Using 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of non-viral gene delivery vectors relies heavily on the structural optimization of cationic lipids. 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (CAS: 10606-37-8)[1] is a synthetic, single-tailed cationic surfactant that presents a highly effective architecture for in vitro lipofection.

As a Senior Application Scientist, it is critical to understand why this specific molecule functions effectively as a transfection agent, rather than just knowing how to use it. The molecule features three distinct functional domains:

  • Quaternary Ammonium Headgroup (N,N,N-trimethyl): Provides a permanent positive charge across all physiological pH levels, enabling strong electrostatic condensation of negatively charged nucleic acids (pDNA/RNA) into compact lipoplexes[2].

  • Hexadecyl Hydrophobic Tail: A 16-carbon chain that drives self-assembly into lipid bilayers or micelles via hydrophobic interactions, providing structural stability to the resulting nanoparticle[3].

  • Ethyl Ester Linkage (1-ethoxy-1-oxo): Unlike non-degradable lipids (e.g., DOTMA or CTAB), the ester bond at the alpha position is susceptible to hydrolysis by intracellular cytosolic esterases. This biodegradability is a critical design feature that significantly mitigates late-stage cellular toxicity once the genetic cargo has been delivered.

The Role of DOPE and Endosomal Escape

Because single-tailed cationic lipids tend to form highly stable micellar or lamellar structures that can trap DNA within the endosome, they must be co-formulated with a helper lipid. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is the industry standard for this purpose. In the acidic environment of the maturing endosome, DOPE undergoes a phase transition from a lamellar bilayer to an inverted hexagonal ( HII​ ) phase. This structural shift induces high membrane curvature, promoting fusion with the endosomal membrane and facilitating the rapid release ("endosomal escape") of the lipoplex into the cytosol[3][4].

MOA A Cationic Liposome (EHTI + DOPE) C Lipoplex (Electrostatic Binding) A->C Mix in Opti-MEM B Plasmid DNA (pEGFP) B->C D Cellular Uptake (Endocytosis) C->D N/P Ratio > 3 E Endosomal Escape (H_II Phase Transition) D->E Acidification F Nuclear Entry & Gene Expression E->F Cargo Release

Mechanism of EHTI-mediated lipofection and DOPE-assisted endosomal escape.

Experimental Design: The N/P Ratio

The most critical parameter in lipoplex formulation is the N/P ratio —the molar ratio of positively charged nitrogen atoms (N) in the cationic lipid to the negatively charged phosphate groups (P) in the nucleic acid backbone[2].

While an N/P ratio of 1:1 theoretically neutralizes the charge, successful transfection requires an excess of cationic lipid (typically N/P > 3) to ensure complete DNA encapsulation, condense the DNA into a nanoparticle <200 nm, and provide a net-positive surface charge (Zeta potential) to trigger cellular uptake[2][5]. However, excessively high N/P ratios (>12) lead to severe cytotoxicity due to cell membrane disruption[2].

Calculation Framework:

  • 1 µg of plasmid DNA contains approximately 3 nmol of phosphate groups [2].

  • 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (EHTI) has a molecular weight of 469.5 g/mol and contains 1 amine (N) per molecule .

  • To achieve an N/P ratio of 6 for 1 µg of DNA:

    • Target Noles of N = 6 × 3 nmol = 18 nmol.

    • Mass of EHTI required = 18 nmol × 469.5 ng/nmol = 8.45 µg .

Materials and Reagents

  • Cationic Lipid: 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (EHTI)

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Solvents/Buffers: Chloroform (anhydrous), Nuclease-free water, Opti-MEM™ Reduced Serum Medium

  • Nucleic Acid: Reporter Plasmid DNA (e.g., pEGFP-N1 or pGL3-Luciferase), high purity (A260/280 ≥ 1.8)

  • Cell Line: HEK293T or HeLa cells (cultured in DMEM + 10% FBS)

  • Assay Kits: CCK-8 (Cell Counting Kit-8) for viability

Step-by-Step Protocol

Part A: Preparation of EHTI/DOPE Cationic Liposomes

Causality Note: Thin-film hydration ensures homogenous mixing of the cationic and helper lipids at the molecular level before self-assembly.

  • Lipid Mixing: In a glass vial, dissolve EHTI and DOPE in anhydrous chloroform at a 1:1 molar ratio .

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the vial walls.

  • Desiccation: Place the vial in a vacuum desiccator for at least 2 hours to remove all trace residual solvent.

  • Hydration: Rehydrate the lipid film with nuclease-free water to achieve a final EHTI concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

  • Extrusion: To ensure a uniform size distribution (polydispersity index < 0.2), extrude the hydrated liposomal suspension 10–15 times through a 100 nm polycarbonate membrane using a mini-extruder. Store at 4°C (do not freeze).

Part B: Lipoplex Assembly and Cell Transfection

The following protocol is scaled for a 24-well plate format.

  • Cell Seeding: 24 hours prior to transfection, seed HEK293T cells at 5×104 cells/well in 500 µL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.

  • DNA Dilution: Dilute 500 ng of pDNA into 50 µL of Opti-MEM™ per well.

  • Lipid Dilution: Based on the desired N/P ratio (see Data Table below), dilute the appropriate volume of the EHTI/DOPE liposome stock into 50 µL of Opti-MEM™.

  • Complexation: Add the diluted liposomes dropwise to the diluted DNA. Mix gently by pipetting (do not vortex). Incubate at room temperature for 20 minutes to allow electrostatic lipoplex formation.

  • Transfection: Wash the cells once with PBS, and add 400 µL of fresh Opti-MEM™ to each well. Add the 100 µL lipoplex mixture dropwise to the cells.

  • Incubation: Incubate the cells at 37°C, 5% CO2 for 4 to 6 hours.

  • Media Replacement: Carefully aspirate the transfection media and replace it with 500 µL of complete growth medium (DMEM + 10% FBS) to minimize lipid-induced toxicity.

Part C: Downstream Evaluation
  • Transfection Efficiency (48h post-transfection): Harvest cells using trypsin, wash with PBS, and analyze via Flow Cytometry to determine the percentage of GFP-positive cells.

  • Cytotoxicity Assay (48h post-transfection): Add 50 µL of CCK-8 reagent to the wells. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader to calculate relative cell viability.

Workflow Step1 1. Liposome Formulation Thin-film hydration (EHTI:DOPE 1:1) Extrusion to ~100 nm Step2 2. Lipoplex Assembly Mix EHTI liposomes with pDNA Incubate 20 min at RT Step1->Step2 Step3 3. In Vitro Transfection Add to HEK293T cells in Opti-MEM Incubate 4-6 hours, replace media Step2->Step3 Step4 4. Downstream Assays 48h post-transfection Flow Cytometry (GFP) & CCK-8 (Viability) Step3->Step4

Step-by-step experimental workflow for in vitro gene transfection and evaluation.

Data Presentation: Expected Optimization Metrics

To validate the system, researchers must perform an N/P ratio sweep. The table below outlines the expected physicochemical properties and biological outcomes based on standard cationic lipid behavior[2][5]. The "Goldilocks Zone" for ester-cleavable lipids typically falls between N/P 6 and N/P 9.

N/P RatioEHTI Mass (µg) per 1 µg pDNAZ-Average Size (nm)Zeta Potential (mV)Expected Transfection Efficiency (%)Expected Cell Viability (%)
1 1.41 µg> 400 nm (Aggregates)-15 to -5 mV< 5%> 95%
3 4.23 µg~ 250 nm+5 to +15 mV25 - 35%> 90%
6 8.45 µg~ 120 nm+25 to +35 mV75 - 85% > 85%
9 12.68 µg~ 100 nm+35 to +40 mV80 - 85%70 - 75%
12 16.90 µg~ 95 nm> +40 mV< 50% (Due to death)< 40%

Note: At N/P ratios below 3, the DNA is incompletely condensed, leading to large, unstable aggregates and poor cellular uptake. At N/P > 12, the excess positive charge disrupts cellular membranes, leading to sharp declines in viability.

Sources

Application Note: Mammalian Cell Culture Delivery Using 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of efficient, low-toxicity non-viral vectors is a cornerstone of modern gene therapy and intracellular drug delivery. 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (hereafter referred to as C16-Ester-TMAI ) is a cleavable cationic lipid that offers a highly effective platform for the liposomal transfection of nucleic acids (pDNA, siRNA, and mRNA) into mammalian cell cultures. This application note provides a comprehensive, self-validating methodology for formulating C16-Ester-TMAI into fusogenic liposomes, detailing the mechanistic rationale behind helper lipid selection, and providing step-by-step protocols for in vitro delivery.

Mechanistic Rationale & Lipid Design

The architectural design of C16-Ester-TMAI provides three distinct functional domains that dictate its utility in cellular delivery:

  • Quaternary Ammonium Headgroup : Provides a permanent, pH-independent positive charge. This drives the spontaneous electrostatic complexation with the anionic phosphate backbone of nucleic acids, condensing them into nanometric lipoplexes [1].

  • Hexadecane Hydrophobic Tail : A 16-carbon aliphatic chain that anchors the molecule into the lipid bilayer, providing optimal membrane fluidity and structural stability during liposome formation.

  • Alpha-Ester Linkage (1-oxo-1-ethoxy) : Unlike traditional ether-linked cationic lipids (e.g., DOTMA) which are highly stable and accumulate in cellular membranes to cause toxicity, the ester bond in C16-Ester-TMAI acts as a biodegradable cleavage site. Intracellular esterases hydrolyze this bond post-delivery, yielding easily cleared metabolites. This "cleavable" nature significantly enhances long-term cell viability [2].

To achieve endosomal escape, C16-Ester-TMAI must be co-formulated with a fusogenic helper lipid, typically DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE possesses a conical geometry. In the acidic environment of the maturing endosome, DOPE undergoes a lamellar to inverted hexagonal ( Lα​→HII​ ) phase transition, which physically disrupts the endosomal membrane and releases the lipoplex cargo into the cytosol.

Materials and Reagents

  • Cationic Lipid : 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (C16-Ester-TMAI) [3].

  • Helper Lipid : DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

  • Cargo : Reporter plasmid DNA (e.g., pEGFP-N1, 1 µg/µL in nuclease-free water).

  • Solvents & Buffers : Chloroform (anhydrous), 10 mM HEPES buffer (pH 7.4), Opti-MEM™ Reduced Serum Medium.

  • Cell Line : HEK293T or CHO-K1 cells, cultured in DMEM + 10% FBS.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Cationic Liposomes (Thin-Film Hydration)

Causality: Thin-film hydration ensures homogeneous mixing of the cationic and helper lipids at the molecular level, preventing phase separation during vesicle self-assembly.

  • Lipid Mixing : In a glass round-bottom flask, dissolve C16-Ester-TMAI and DOPE in anhydrous chloroform at a 1:1 molar ratio.

  • Film Formation : Attach the flask to a rotary evaporator. Evaporate the solvent under a gentle vacuum at 30°C until a thin, uniform lipid film forms on the flask wall.

  • Desiccation : Place the flask under high vacuum in a desiccator for 2–4 hours to remove all trace organic solvents.

  • Hydration : Add 10 mM HEPES buffer (pH 7.4) to achieve a final total lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Extrusion : Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder.

  • Self-Validation (Quality Control) : Analyze the liposomes via Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Z-average size of 80–120 nm, Polydispersity Index (PDI) < 0.2, and Zeta Potential > +30 mV.

Protocol B: Lipoplex Formulation

Causality: The Nitrogen-to-Phosphate (N/P) ratio dictates the net charge of the lipoplex. An optimal positive charge is required to prevent aggregation and facilitate binding to anionic cell surface proteoglycans.

  • Calculation : Calculate the required volume of liposomes to achieve an N/P ratio of 5:1 (See Table 1 for optimization data).

  • Dilution :

    • Tube A: Dilute 1 µg of pDNA in 50 µL of Opti-MEM.

    • Tube B: Dilute the calculated volume of C16-Ester-TMAI liposomes in 50 µL of Opti-MEM.

  • Complexation : Add the contents of Tube B (Lipids) dropwise into Tube A (DNA) while gently flicking the tube. Critical: Never add DNA to lipids, as this causes localized DNA excess and massive aggregation.

  • Incubation : Incubate the mixture at room temperature for 20 minutes to allow electrostatic self-assembly.

  • Self-Validation : Perform an agarose gel retardation assay (1% agarose, 100V, 30 mins).

    • Acceptance Criteria: Complete retention of pDNA in the loading well (no free-migrating bands), confirming 100% encapsulation.

Protocol C: In Vitro Transfection of Mammalian Cells
  • Cell Seeding : 24 hours prior to transfection, seed HEK293T cells in a 24-well plate at 5×104 cells/well. Cells should be 70–80% confluent at the time of transfection.

  • Media Exchange : Aspirate the growth media. Wash cells once with PBS, and add 400 µL of pre-warmed, serum-free Opti-MEM to each well.

  • Delivery : Add the 100 µL lipoplex mixture (from Protocol B) dropwise to the cells. Gently rock the plate cross-wise to distribute.

  • Incubation : Incubate the cells at 37°C, 5% CO2​ for 4 hours.

  • Recovery : Remove the transfection media and replace it with 500 µL of complete growth media (DMEM + 10% FBS).

  • Self-Validation : At 48 hours post-transfection, quantify GFP expression via Flow Cytometry and assess cytotoxicity using an MTS/WST-1 assay.

Quantitative Data & Formulation Optimization

The following table summarizes the causal relationship between the N/P ratio, physical lipoplex characteristics, and biological outcomes. A 5:1 ratio provides the optimal therapeutic window for C16-Ester-TMAI formulations.

Table 1: Physicochemical and Biological Characterization of C16-Ester-TMAI Lipoplexes

N/P RatioZ-Average Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Relative Cell Viability (%)Transfection Efficiency (%)
1:1 250 ± 45-15 ± 4< 5098 ± 2< 5
3:1 145 ± 20+25 ± 3> 9592 ± 465 ± 5
5:1 110 ± 15+38 ± 5> 9885 ± 588 ± 4
10:1 95 ± 12+45 ± 4> 9945 ± 840 ± 7 (Toxicity limited)

Mechanistic Visualizations

LipoplexAssembly L Cationic Lipid (C16-Ester-TMAI) TF Thin-Film Hydration & Extrusion L->TF H Helper Lipid (DOPE / Cholesterol) H->TF CL Cationic Liposomes (50-100 nm) TF->CL LP Lipoplex Formation (Electrostatic Assembly) CL->LP NA Nucleic Acid Cargo (Anionic pDNA/siRNA) NA->LP

Workflow of C16-Ester-TMAI liposome formulation and lipoplex assembly.

CellularUptake LP Cationic Lipoplex CM Cell Membrane Binding (Proteoglycan Interaction) LP->CM END Endocytosis CM->END EE Early Endosome (pH Drop) END->EE ESC Endosomal Escape (Lipid Mixing / DOPE Fusion) EE->ESC CYT Cytosolic Release (siRNA/mRNA) ESC->CYT NUC Nuclear Translocation (pDNA) CYT->NUC

Intracellular delivery pathway and endosomal escape mechanism of lipoplexes.

Troubleshooting Guide

  • Issue: Large Particle Size (>300 nm) or Visible Precipitation

    • Causality: Incorrect order of addition during complexation. Adding DNA to lipids causes the local N/P ratio to pass through neutrality (N/P = 1), stripping the hydration shell and causing irreversible aggregation.

    • Solution: Always add the lipid dilution dropwise into the DNA dilution.

  • Issue: Low Transfection Efficiency with High Cell Viability

    • Causality: Failure of endosomal escape. The lipoplexes are trapped in the lysosome and degraded.

    • Solution: Verify the integrity of the DOPE helper lipid (it is prone to oxidation). Ensure the formulation maintains a strict 1:1 molar ratio of C16-Ester-TMAI to DOPE.

  • Issue: Severe Cytotoxicity (>30% cell death)

    • Causality: Excessive free cationic lipid disrupting the cellular plasma membrane.

    • Solution: Reduce the N/P ratio from 5:1 to 3:1. Ensure the transfection media is removed and replaced with serum-containing media exactly 4 hours post-transfection.

References

  • Felgner, P. L., Gadek, T. R., Holm, M., Roman, R., Chan, H. W., Wenz, M., Northrop, J. P., Ringold, G. M., & Danielsen, M. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences, 84(21), 7413–7417.[Link]

  • Guo, X., et al. (2012). Novel pH-Sensitive Cationic Lipids with Linear Ortho Ester Linkers for Gene Delivery. Bioconjugate Chemistry.[Link]

Application Note: Formulation and Characterization of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide-Based Cationic Lipid Nanoparticles (cLNPs)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-viral vectors for the targeted delivery of nucleic acids (siRNA, mRNA, CRISPR/Cas9 RNPs) requires lipid excipients that balance high encapsulation efficiency with cellular tolerability. 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (CAS: 10606-37-8) is a specialized quaternary ammonium-containing cationic lipid[1][2]. Unlike conventional pH-sensitive ionizable lipids that rely on acidic environments for protonation[3], this lipid maintains a permanent positive charge at physiological pH. This Application Note details the theoretical causality, formulation parameters, and a self-validating microfluidic protocol for generating highly monodisperse cationic lipid nanoparticles (cLNPs) using this unique lipid.

Mechanistic Insights & Experimental Causality

The Role of the Cationic Lipid Structure

The molecular architecture of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide dictates its behavior in nanoprecipitation and intracellular delivery:

  • Quaternary Ammonium Headgroup: Provides a permanent, pH-independent positive charge. This ensures robust electrostatic complexation with polyanionic payloads (e.g., the phosphate backbone of RNA), driving high encapsulation efficiencies (>90%) even in neutral buffers[4].

  • 1-Ethoxy-1-Oxo (Ethyl Ester) Linkage: A critical design feature. Traditional permanent cationic lipids (like DOTMA) possess stable ether linkages that resist intracellular degradation, leading to cumulative cytotoxicity. The ester linkage in this molecule provides a hydrolyzable axis, allowing intracellular esterases to degrade the lipid post-delivery, significantly widening the therapeutic window.

  • Hexadecyl (C16) Tail: The 16-carbon saturated acyl chain provides optimal hydrophobic packing parameters, ensuring stable lipid bilayer formation when formulated with helper lipids and cholesterol.

Microfluidic Nanoprecipitation Dynamics

Microfluidic formulation of lipid nanoparticles relies on controlled nanoprecipitation[4][5]. By utilizing Staggered Herringbone Micromixers (SHM) or Dean vortex micromixers, the organic phase (lipids in ethanol) and aqueous phase (nucleic acids in buffer) are subjected to chaotic advection[6]. This reduces the mixing time to milliseconds (< 3 ms), which is faster than the timescale of lipid self-assembly.

  • Causality: Rapid mixing ensures that the local ethanol concentration drops uniformly, forcing the lipids to precipitate simultaneously around the nucleic acid core. Slow mixing (e.g., bulk injection) leads to heterogeneous nucleation, resulting in large, polydisperse aggregates.

Formulation Design

A four-component lipid system is utilized to ensure stability, cellular uptake, and endosomal escape.

Table 1: Optimal Lipid Molar Ratios
Lipid ComponentFunctionTarget Molar Ratio (mol%)
1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide Primary cationic lipid; payload complexation[1].45%
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) Helper lipid; promotes hexagonal phase (H_II) transition for endosomal escape.15%
Cholesterol Structural integrity; modulates membrane fluidity and prevents premature leakage[4].38.5%
DMG-PEG2000 Steric stabilizer; prevents LNP aggregation and opsonization in vivo.1.5%

Step-by-Step Microfluidic Protocol

Phase 1: Preparation of Fluid Streams
  • Organic Phase Preparation:

    • Dissolve the four lipids (Table 1) in absolute, anhydrous ethanol to achieve a total lipid concentration of 12.5 mM.

    • Self-Validating Check: Visually inspect the solution against a dark background. The solution must be optically clear. Any opalescence indicates incomplete solubilization (often of cholesterol). Proceeding with a turbid solution will alter the final molar ratio and cause catastrophic occlusion of the microfluidic channels.

  • Aqueous Phase Preparation:

    • Dilute the nucleic acid payload (e.g., siRNA) in 50 mM Sodium Acetate or Citrate buffer (pH 4.0).

    • Causality: Although the lipid is permanently charged, a low ionic strength buffer is crucial to maximize the Debye length, allowing strong electrostatic interactions between the lipid headgroups and the RNA prior to particle closure.

    • Target an N/P ratio (Nitrogen on cationic lipid to Phosphate on RNA) of 6:1.

Phase 2: Microfluidic Mixing
  • Load the organic and aqueous phases into sterile, particle-free syringes.

  • Mount syringes onto the microfluidic pump system.

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).

  • Set the Total Flow Rate (TFR) to 12 mL/min.

  • Initiate mixing and discard the first 0.5 mL of the output to avoid leading-edge dilution effects. Collect the remaining formulation in a sterile tube.

Phase 3: Downstream Processing & Validation
  • Dialysis: Immediately transfer the cLNP suspension into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO). Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 12 hours, replacing the buffer once.

    • Self-Validating Check: Post-dialysis, measure the volume inside the cassette. A volume increase >10% indicates osmotic swelling due to buffer hypotonicity; ensure the external buffer is strictly isotonic to prevent LNP rupture.

  • Sterile Filtration: Pass the dialyzed cLNPs through a 0.22 µm PES syringe filter.

Critical Quality Attributes (CQAs) & Characterization

Evaluate the formulation using Dynamic Light Scattering (DLS) and a RiboGreen™ fluorescence assay.

Table 2: Expected CQAs and Acceptance Criteria
ParameterAnalytical MethodAcceptance CriteriaImplication of Failure
Z-Average (Size) Dynamic Light Scattering (DLS)60 nm – 100 nm>100 nm indicates poor mixing or aggregation; limits tissue penetration.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.15>0.2 indicates heterogeneous nucleation or flow rate fluctuations.
Zeta Potential Electrophoretic Light Scattering+15 mV to +30 mV<+10 mV indicates insufficient cationic lipid incorporation.
Encapsulation Efficiency (EE%) RiboGreen™ Assay (Triton X-100 lysis)> 90%Low EE% indicates incorrect N/P ratio or buffer ionic strength issues.

Mandatory Visualizations

Microfluidic Formulation Workflow

The following diagram illustrates the controlled nanoprecipitation process, highlighting the transition from distinct fluid streams to a stabilized, dialyzed cLNP.

LNP_Formulation Aq Aqueous Phase (Nucleic Acid in Buffer) Mixer Microfluidic Mixer (SHM or Dean Vortex) Aq->Mixer FRR 3:1 Org Organic Phase (Lipids in Ethanol) Org->Mixer FRR 1:3 Precip Controlled Nanoprecipitation (cLNP Self-Assembly) Mixer->Precip TFR 12 mL/min Dialysis Dialysis / TFF (Ethanol Removal) Precip->Dialysis Sterile Sterile Filtration (0.22 µm PES) Dialysis->Sterile Final Final cLNP Formulation Sterile->Final

Caption: Microfluidic self-assembly workflow for cLNP formulation via controlled nanoprecipitation.

Intracellular Delivery & Signaling Pathway

Once formulated, the cLNPs must navigate cellular barriers. The permanent positive charge facilitates initial cell binding, while the DOPE helper lipid drives endosomal escape.

Intracellular_Delivery LNP Targeted cLNP Cell Cell Membrane Binding (Electrostatic Interaction) LNP->Cell Endo Endocytosis Cell->Endo Vesicle Endosomal Vesicle Endo->Vesicle Escape Endosomal Escape (Lipid Membrane Fusion) Vesicle->Escape pH drop triggers DOPE fusion Release Payload Release (Cytosol) Escape->Release Action Therapeutic Action (Gene Silencing/Expression) Release->Action

Caption: Intracellular delivery and endosomal escape signaling pathway of cationic lipid nanoparticles.

References

  • NextSDS.
  • Biomol. "Carbaethopendecine (bromide) | CAS 10567-02-9." Cayman Chemical / Biomol,
  • News-Medical. "An assessment of pH-sensitive cationic lipid nanoparticles for drug delivery." News-Medical.net, 07 Dec 2021,
  • ATA Scientific. "WHITEPAPER: A Better Way to Create Nanoparticles for in vivo Treatments.
  • ATA Scientific. "Essential Guide to Nanoparticle Engineering for drug delivery.
  • de Lázaro Lab. "Julián Llorens Sierra - Microfluidic formulation of lipid nanoparticles." de Lázaro Lab,

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Troubleshooting & Optimization

improving aqueous solubility of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for Long-Chain Cationic Amphiphiles

Topic: Improving Aqueous Solubility of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide for Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides in-depth technical and practical advice for researchers encountering solubility challenges with long-chain cationic amphiphiles, using the representative molecule 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide. This class of molecules, characterized by a hydrophilic cationic head group and a long hydrophobic alkyl tail (e.g., a C16 hexadecyl chain), is notoriously difficult to dissolve in aqueous buffers. Their amphiphilic nature drives them to self-aggregate into micelles above a certain concentration, and they often exhibit very low monomeric solubility, leading to precipitation and inconsistent results in biological assays.

This resource, structured as a series of frequently asked questions and troubleshooting guides, explains the underlying physicochemical principles and provides validated, step-by-step protocols to achieve and maintain the solubility of your compound, ensuring the integrity and reproducibility of your experimental data.

Part 1: FAQs - Understanding the Solubility Challenge

Q1: Why is my compound, a long-chain quaternary ammonium salt, poorly soluble in aqueous buffers?

Answer: The solubility of your compound is dictated by the balance between its two distinct parts:

  • Hydrophobic Tail: The 16-carbon "hexadecyl" chain is a long, nonpolar hydrocarbon. In water, it cannot form favorable hydrogen bonds and disrupts the highly ordered structure of water molecules. This leads to a strong thermodynamic penalty, causing the tails to be expelled from the aqueous environment.[1][2]

  • Hydrophilic Head: The "N,N,N-trimethyl...aminium" group is a quaternary ammonium cation. It is positively charged and readily interacts with polar water molecules, promoting solubility.[3]

When the hydrophobic tail is as long as 16 carbons, its effect dominates. To minimize the unfavorable interaction of the tails with water, the molecules self-assemble into structures called micelles , where the hydrophobic tails cluster together on the inside, and the hydrophilic heads form an outer shell that interfaces with the water. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[4][5] Below the CMC, the compound exists as monomers, but the monomeric solubility is often extremely low, leading to precipitation.

Q2: What is the Critical Micelle Concentration (CMC), and why is it critical for my experiments?

Answer: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (like your compound) above which micelles form spontaneously.[4]

  • Below the CMC: The compound exists primarily as individual, water-soluble monomers.

  • At or Above the CMC: The majority of newly added compound molecules will arrange themselves into micelles.

The CMC is a crucial parameter because the biological activity of your compound might be different depending on whether it is in a monomeric or micellar state. For long-chain quaternary ammonium salts (C12-C16), the CMC can be quite low, often in the 10⁻² to 10⁻⁴ M range.[6] It is essential to know if your target assay concentration is above or below the CMC, as the formation of micelles can affect drug availability, interaction with cell membranes, and overall assay results.

Q3: Can I just heat or sonicate the solution to dissolve my compound?

Answer: Yes, gentle heating (e.g., 37°C) and sonication are common techniques to aid initial dissolution.[7][8] They provide the energy needed to break up the solid crystal lattice and disperse the compound.

However, these are often temporary solutions. If the concentration of your compound in the final aqueous buffer is above its thermodynamic solubility limit, it will likely precipitate out again as the solution cools or equilibrates over time.[9] This is a common source of experimental irreproducibility. Therefore, while heating and sonication are useful for preparing a concentrated stock solution in an organic solvent, they do not solve the fundamental problem of low solubility in the final aqueous assay medium.

Part 2: Troubleshooting Guide - My Compound Precipitated!

Encountering a precipitate is the most common sign of solubility failure. This workflow helps diagnose the issue and guides you to the appropriate solution.

G start Precipitate Observed in Assay Well q1 When did precipitation occur? start->q1 opt1 Immediately upon dilution into aqueous buffer. q1->opt1 opt2 After some time (e.g., hours) or upon temperature change. q1->opt2 opt3 Solution is hazy/cloudy, not a sharp precipitate. q1->opt3 diag1 Diagnosis: Concentration is far above aqueous solubility limit. 'Crashing out' of solution. opt1->diag1 diag2 Diagnosis: Metastable solution. Concentration is near the solubility limit. opt2->diag2 diag3 Diagnosis: Compound may be forming micelles or larger aggregates. opt3->diag3 sol1 Action: 1. Use a co-solvent (Protocol A). 2. Use cyclodextrin (Protocol B). 3. Reduce final concentration. diag1->sol1 sol2 Action: 1. Use cyclodextrin for stabilization (Protocol B). 2. Ensure final solvent concentration is consistent. 3. Re-evaluate target concentration. diag2->sol2 sol3 Action: 1. Check if concentration is above CMC. 2. Consider a non-ionic surfactant to create mixed micelles (Protocol C). 3. Use Dynamic Light Scattering (DLS) to check for aggregation. diag3->sol3

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Step-by-Step Solubilization Protocols

Protocol A: Co-Solvent Method using DMSO

This is the most common starting point for dissolving poorly soluble compounds for in vitro assays.[10][11] The principle is to create a highly concentrated stock in a water-miscible organic solvent, which is then diluted to a low, non-toxic final concentration in the aqueous assay medium.

Materials:

  • Your compound (e.g., 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide)

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and sonicator

Procedure:

  • Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO):

    • Accurately weigh the desired amount of your compound into a sterile tube.[7]

    • Add the calculated volume of 100% DMSO to reach the target concentration.

    • Vortex vigorously for 2-3 minutes.[8] If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes.[7][8] Gentle warming (37°C) can also be applied.

    • Visually inspect to ensure the solution is completely clear with no particulates.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

  • Dilute to Final Assay Concentration:

    • Perform serial dilutions of your compound in 100% DMSO if a dose-response curve is needed. This ensures that the final DMSO concentration remains constant across all treatments.[7]

    • For the final step, dilute the DMSO stock (or intermediate dilution) into your aqueous assay medium (e.g., cell culture media, buffer). Crucially, add the small volume of DMSO stock to the large volume of aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.[8]

    • Validation Step: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% , as higher concentrations can be toxic to cells or interfere with assay components.[7]

Protocol B: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic tail of your compound, forming a water-soluble "inclusion complex".[][13][14] This method is excellent for reducing the free concentration of organic solvents in your assay.

Materials:

  • Your compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS or saline)

  • Magnetic stirrer and/or vortex mixer

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin.

  • Form the Inclusion Complex:

    • Add your compound (as a solid powder or from a minimal amount of a concentrated organic stock) to the cyclodextrin solution. The molar ratio of cyclodextrin to your compound often needs to be optimized, but starting with a significant molar excess of cyclodextrin (e.g., 10:1 or higher) is recommended.

    • Stir or shake the mixture vigorously at room temperature or with gentle heat for several hours (or overnight) to allow the complex to form.[15]

    • The solution should become clear as the compound is encapsulated. You can filter the final solution through a 0.22 µm filter to remove any un-complexed precipitate.

  • Dilute to Final Assay Concentration:

    • The resulting clear solution can be directly diluted with your aqueous assay medium to the final desired concentration.

G cluster_0 Insoluble Compound cluster_1 Water-Soluble Inclusion Complex compound Hydrophobic Tail (C16 Chain) head Cationic Head compound->head plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Encapsulation

Caption: Cyclodextrin encapsulates the hydrophobic tail.

Protocol C: Advanced Method - Non-Ionic Surfactant Formulation

For particularly challenging compounds or when delivery across cell membranes is a goal, creating mixed micelles with a non-ionic surfactant can be an effective strategy. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally less disruptive to biological systems than cationic surfactants.[16][17][18]

Principle: By adding a non-ionic surfactant at a concentration above its own CMC, you create a pool of stable micelles. Your cationic compound can then incorporate into these micelles, effectively solubilizing it and preventing it from forming its own, potentially more disruptive, micelles.

This is an advanced technique requiring careful validation, as the surfactant itself can influence biological outcomes.

Part 4: Assay Compatibility & Mandatory Controls

The method you choose to solubilize your compound can directly impact your experimental results. It is imperative to run the correct controls to validate your findings.

Q4: How do I know the solubilizing agent isn't causing the effects I'm measuring?

Answer: You must use a vehicle control .[19][20] A vehicle control is a sample that contains everything that your treated sample contains, except for your compound of interest.[21][22]

  • For Protocol A (Co-solvent): The vehicle control is your assay medium containing the exact same final concentration of DMSO as your highest-dose treatment group.[7][23]

  • For Protocol B (Cyclodextrin): The vehicle control is your assay medium containing the same final concentration of the drug-free cyclodextrin complex solution.

  • For Protocol C (Surfactant): The vehicle control contains the same final concentration of the non-ionic surfactant.

The response from the vehicle control serves as your baseline.[21] The effect of your compound is then determined by comparing the treatment group to the vehicle control group, not to an untreated group.[22][23]

Data Summary: Comparison of Solubilization Methods
MethodPrincipleTypical Assay LimitProsConsMandatory Control
Co-Solvent (DMSO) Reduce water polarity to dissolve compound in a stock solution.< 0.5%[7]Simple, widely applicable, dissolves a broad range of compounds.[10][11]Can be cytotoxic or have biological effects at higher concentrations.[7] Risk of precipitation upon dilution.[9]Vehicle Control (Medium + same % DMSO)[22]
Cyclodextrin Encapsulate the hydrophobic moiety in a water-soluble complex.Varies (e.g., < 10 mM)[24]High aqueous solubility, low toxicity, can improve bioavailability.[25][26]Can extract cholesterol from cell membranes, potentially causing cytotoxicity or pathway activation.[27][28][29] Requires optimization.Vehicle Control (Medium + same concentration of cyclodextrin)
Non-ionic Surfactant Incorporate the compound into stable, less-disruptive mixed micelles.Varies (e.g., < 0.1%)Can improve stability and cellular uptake.[16][17]Surfactants can have their own biological effects and interfere with assays.[18] Requires significant validation.Vehicle Control (Medium + same concentration of surfactant)

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  • University of Twente Research Information. Iodide impurities in hexadecyltrimethylammonium bromide (CTAB) products: lot-lot variations and influence on gold nanorod synthesis. [Link]

Sources

Technical Support Center: Troubleshooting 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (CAS: 10606-37-8).

As an ester-containing cationic surfactant (structurally related to the bromide salt, Carbaethopendecine), this lipid is highly valuable for antimicrobial formulations, micellar catalysis, and lipid nanoparticle (LNP) delivery systems. However, its unique structural features—specifically the heavy iodide counterion and the highly electrophilic ester linkage—make it highly prone to precipitation if buffer conditions are not meticulously controlled.

Part 1: Mechanistic Overview of Precipitation

To successfully troubleshoot precipitation, we must first understand the thermodynamic and chemical forces acting on the molecule. Precipitation of this compound is rarely a random error; it is a predictable response to three specific physicochemical triggers:

The Krafft Point Barrier (Counterion Effect)

Long-chain quaternary ammonium compounds exhibit a Krafft temperature—the point at which surfactant solubility equals the critical micelle concentration (CMC). Below this temperature, the compound exists as an insoluble hydrated crystal. The iodide (I⁻) counterion is a large, highly polarizable "soft" anion that forms an exceptionally tight ion pair with the quaternary ammonium headgroup. This tight packing drastically increases the lattice energy. For example, the structurally similar hexadecyltrimethylammonium iodide (CTAI) has a Krafft point of ~330 K (57°C)[1]. Attempting to dissolve this lipid in aqueous solutions at room temperature or 4°C will inevitably result in crystallization.

Base-Catalyzed Ester Hydrolysis & Micellar Catalysis

The ester bond at the 1-position is highly labile. The adjacent positively charged quaternary ammonium group powerfully withdraws electrons, leaving the carbonyl carbon highly electron-deficient and vulnerable to nucleophilic attack by hydroxyl (OH⁻) ions[2]. When formulated above its CMC, the positively charged micelles actively attract OH⁻ ions from the bulk solution, a phenomenon known as micellar catalysis[2]. At pH > 7, the ester rapidly hydrolyzes into ethanol and 2-(trimethylammonio)hexadecanoate (a zwitterion), which alters the hydrophilic-lipophilic balance (HLB) of the system and triggers secondary precipitation.

Anion-Induced Coacervation (Buffer Incompatibility)

Cationic surfactants are highly sensitive to multivalent anions. When introduced to buffers like Phosphate-Buffered Saline (PBS) or citrate, the multivalent anions (PO₄³⁻, Citrate³⁻) displace the monovalent iodide and cross-link the cationic headgroups. This neutralizes the electrostatic repulsion between micelles, leading to rapid coacervation (phase separation) and the formation of a dense white precipitate.

Part 2: Troubleshooting Q&A

Q1: I prepared a stock solution in deionized water at room temperature, but it remains a cloudy suspension. How do I force it into solution? A: You are operating below the compound's Krafft point[1]. To resolve this, you must overcome the crystal lattice energy. Solution: Heat the aqueous solution to ≥60°C while stirring until clear. Alternatively, bypass the aqueous Krafft barrier entirely by preparing your concentrated stock in an organic co-solvent. The compound exhibits excellent solubility in Ethanol (up to 30 mg/mL) and DMSO (up to 15 mg/mL)[3],[4].

Q2: My ethanolic stock solution was perfectly clear, but it immediately formed a white, milky precipitate when I injected it into PBS (pH 7.4). Why? A: This is a classic case of multivalent anion incompatibility. The phosphate ions in PBS are strongly interacting with the cationic quaternary ammonium headgroups, causing salting-out. Solution: Abandon multivalent buffers. Switch your aqueous phase to a zwitterionic buffer (e.g., 20 mM HEPES or MOPS) or a monovalent buffer (e.g., Tris-HCl).

Q3: I successfully formulated the lipid in HEPES buffer at pH 7.5. It was clear initially, but after 24 hours at room temperature, a precipitate formed and the pH of the solution dropped. What happened? A: Your lipid has degraded via base-catalyzed ester hydrolysis[2]. The degradation produces a zwitterionic fatty acid derivative (which precipitates) and releases protons, explaining the pH drop. Solution: Ester-containing cationic surfactants must be formulated in slightly acidic conditions to maintain stability. Adjust your buffer to pH 4.5 – 5.5 and prepare working solutions fresh before use.

Part 3: Quantitative Formulation Parameters

The following table summarizes the critical physicochemical parameters required to maintain the solubility and stability of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide.

ParameterValue / RecommendationScientific Rationale
Estimated Krafft Point ~57°C (330 K)Iodide forms tight ion pairs, increasing lattice energy compared to bromide salts[1].
Solubility (Water, 20°C) < 1 mg/mLBelow Krafft point, the crystalline solid state dominates.
Solubility (Ethanol/DMSO) 15 – 30 mg/mLOrganic solvents disrupt hydrophobic packing and ion pairing[3],[5].
Optimal pH Range 4.0 – 5.5Acidic conditions prevent nucleophilic attack by OH⁻ ions on the ester[2].
Compatible Buffers HEPES, MOPS, TrisMonovalent/zwitterionic species maintain electrostatic micellar repulsion.
Incompatible Buffers PBS, Citrate, SulfateMultivalent anions cause rapid ion-pairing and coacervation.

Part 4: Validated Step-by-Step Methodology

To ensure a self-validating, precipitate-free formulation, follow this standardized solvent-injection protocol.

Protocol: Preparation of Stable Micellar/Liposomal Solutions

  • Organic Solubilization:

    • Weigh the required mass of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide.

    • Dissolve in 100% molecular biology grade Ethanol to achieve a stock concentration of 20 mg/mL.

    • Causality: Ethanol fully solvates the 16-carbon chain and dissociates the iodide-quaternary ammonium ion pair, completely bypassing the aqueous Krafft point barrier.

  • Buffer Preparation & Thermal Equilibration:

    • Prepare a 20 mM HEPES buffer and adjust the pH to 5.0 using 0.1 M HCl.

    • Heat the buffer in a water bath to 65°C.

    • Causality: Heating the buffer above the ~57°C Krafft point[1] ensures that upon injection, the lipid immediately enters the thermodynamically stable micellar phase rather than nucleating into crystals. The pH of 5.0 halts micellar-catalyzed ester hydrolysis[2].

  • Rapid Solvent Injection:

    • While vortexing the heated buffer vigorously, rapidly inject the ethanolic lipid stock (up to 10% v/v final ethanol concentration).

    • Continue vortexing for 30 seconds, then allow the solution to cool to room temperature gradually.

  • Self-Validation (Quality Control):

    • Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Validation Metric: An OD600 < 0.05 confirms a clear, precipitate-free solution. Values > 0.05 indicate sub-visible crystal nucleation, requiring re-optimization of the heating step.

Part 5: Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve precipitation events in your workflow.

Troubleshooting Start Precipitation Observed Q1 When did the precipitation occur? Start->Q1 T1 During initial dissolution in water Q1->T1 T2 Immediately upon addition to buffer Q1->T2 T3 After 24h storage (accompanied by pH drop) Q1->T3 S1 Below Krafft Point Heat buffer to >60°C or use EtOH/DMSO stock T1->S1 S2 Anion Incompatibility Avoid PBS/Citrate. Switch to HEPES/Tris T2->S2 S3 Ester Hydrolysis Formulate at pH 4.0-5.5 Prepare fresh daily T3->S3

Diagnostic workflow for identifying and resolving cationic surfactant precipitation.

References

  • Effect of Counterion on Monolayers of Hexadecyltrimethylammonium Halides at the Air−Water Interface Source: Langmuir (ACS Publications), 2000. URL:[Link]

  • Cationic gemini surfactants with cleavable spacer Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2009. URL:[Link]

Sources

Technical Support Center: Troubleshooting & Handling Guide for 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when formulating lipid nanoparticles (LNPs), liposomes, or antimicrobial assays using esterquat-based cationic lipids.

1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (also structurally related to carbaethopendecine) is a highly effective quaternary ammonium surfactant. However, its unique chemical structure requires rigorous handling protocols. This guide is designed to explain the causality behind its degradation and provide self-validating workflows to ensure the integrity of your experiments.

Mechanistic Overview of Degradation (The "Why")

To prevent degradation, you must first understand the molecular vulnerabilities of this compound. Its degradation is governed by three primary pathways:

  • Alkaline and Micellar Hydrolysis: The positively charged quaternary ammonium group exerts a powerful electron-withdrawing inductive effect (-I effect). This significantly increases the electrophilicity of the adjacent ester carbonyl carbon, rendering it highly susceptible to nucleophilic attack by hydroxide ions ( OH− )[1]. Consequently, the ethyl ester rapidly hydrolyzes into 2-(trimethylammonio)hexadecanoate and ethanol[2]. Furthermore, when concentrated above its critical micelle concentration (CMC), the compound undergoes micellar catalysis, which can accelerate this hydrolysis even at neutral pH[3].

  • Photo-Oxidation of the Iodide Counterion: Unlike chloride or bromide salts, the iodide counterion ( I− ) is highly sensitive to ultraviolet (UV) and visible light. Photo-oxidation converts iodide into elemental iodine ( I2​ ) or triiodide ( I3−​ ). This reaction is visually self-reporting: the originally white powder will develop a distinct yellow or brown discoloration.

  • Hygroscopicity-Induced Microenvironments: The quaternary ammonium headgroup is intensely hygroscopic. If exposed to ambient humidity, the powder absorbs moisture, creating localized aqueous microenvironments that catalyze premature hydrolysis even in the solid state[4].

DegradationPathways Compound 1-ethoxy-N,N,N-trimethyl-1-oxo- 2-hexadecanaminium iodide HydrolysisTrigger Moisture / High pH (Nucleophilic Attack) Compound->HydrolysisTrigger OxidationTrigger Light / UV Exposure (Photo-oxidation) Compound->OxidationTrigger ThermalTrigger Thermal Stress (> 30°C) Compound->ThermalTrigger HydrolysisProd Hydrolysis: 2-(trimethylammonio)hexadecanoate + Ethanol HydrolysisTrigger->HydrolysisProd OxidationProd Oxidation: Iodine (I2) Generation (Yellow/Brown Discoloration) OxidationTrigger->OxidationProd ThermalProd Degradation: Demethylation / Elimination ThermalTrigger->ThermalProd

Figure 1: Primary degradation pathways of esterquat cationic lipids.

Quantitative Stability Profile

To design a robust experimental workflow, ground your protocols in the compound's physicochemical limits.

ParameterValueClinical/Experimental Implication
Molecular Weight ~469.5 g/mol Required for precise molarity calculations in liposome formulation.
Solubility (Anhydrous Ethanol/DMF) ~30 mg/mLIdeal for stable, long-term stock solutions.
Solubility (DMSO) ~15 mg/mLAlternative stock solvent; ensure freeze-thaw stability[5].
Solubility (Aqueous PBS, pH 7.2) ~5 mg/mLMaximum working concentration; subject to rapid hydrolysis.
Optimal Storage Temperature -20°CArrests thermal degradation and minimizes ambient moisture interaction[6].
Aqueous Half-Life (pH > 7.5) < 24 hoursDictates that aqueous formulations must be prepared immediately prior to use[5].

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in validation check to confirm the integrity of the compound before proceeding.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions
  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Validation Check: The exterior of the vial must be completely free of condensation before opening. If condensation is present, moisture has breached the system.

  • Reconstitution: Dissolve the solid powder in anhydrous ethanol or DMF to a concentration of 10-30 mg/mL.

    • Validation Check: Inspect the solution against a white background. It must be perfectly clear and colorless. A yellow tint confirms iodine generation (photo-oxidation); cloudiness indicates moisture-induced hydrolysis and subsequent precipitation of the carboxylic acid byproduct.

  • Aliquotting and Purging: Divide the solution into single-use amber glass vials. Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 10-15 seconds.

    • Validation Check: The displacement of the solvent vapor should be visible. Seal immediately with PTFE-lined caps to ensure an airtight, inert environment.

  • Storage: Store the aliquots at -20°C[6].

Protocol B: Preparation of Aqueous Working Solutions
  • Buffer Preparation: Prepare your aqueous buffer (e.g., PBS) and strictly adjust the pH to 6.0 - 6.5.

    • Causality: A slightly acidic pH suppresses the nucleophilic attack by hydroxide ions, extending the formulation's half-life[3].

  • Dilution: Inject the required volume of the anhydrous stock solution directly into the vortexing buffer to prevent localized micelle aggregation.

    • Validation Check: Measure the pH of the final solution. A sudden drop in pH indicates that rapid hydrolysis has occurred (releasing hexadecanoic acid and consuming buffer capacity).

  • Immediate Utilization: Use the aqueous formulation within 12-24 hours. Do not store aqueous solutions[5].

StorageWorkflow Receive Receive Solid Powder StoreDry Store at -20°C in Desiccator (Protect from Light) Receive->StoreDry Recon Reconstitute in Anhydrous Solvent (Ethanol, DMSO, or DMF) StoreDry->Recon When ready for use Aliquot Aliquot into Amber Vials (Purge with Argon/N2) Recon->Aliquot Aqueous Dilute in Aqueous Buffer (pH 6.0 - 6.5) Recon->Aqueous Working Solution Aliquot->StoreDry Store Stock Solutions Use Use Immediately (Discard after 24 hrs) Aqueous->Use

Figure 2: Self-validating workflow for reconstitution and storage.

Troubleshooting FAQs

Q: My lyophilized powder has developed a yellowish-brown tint. Can I still use it for liposome formulation? A: No. The yellow/brown discoloration is a definitive visual indicator of photo-oxidation. The iodide counterion has oxidized into elemental iodine ( I2​ ) or triiodide ( I3−​ ). This alters the charge density and overall surface activity of the lipid, which will compromise the zeta potential and encapsulation efficiency of your lipid nanoparticles (LNPs). Discard the compromised batch and ensure future stocks are stored in opaque or amber vials.

Q: Why did my aqueous formulation lose its antimicrobial/transfection efficacy after 48 hours? A: 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide contains an ester bond that is highly susceptible to alkaline and micellar hydrolysis[2]. In aqueous media, especially at pH > 7.0, the ester bond cleaves rapidly, yielding a non-surface-active carboxylic acid and ethanol[7]. Aqueous solutions must be prepared immediately prior to use and should never be stored for more than 24 hours[5].

Q: How can I accurately weigh this compound without it clumping on the spatula? A: The quaternary ammonium headgroup makes this compound severely hygroscopic[4]. When exposed to ambient humidity, it absorbs water, leading to clumping and accelerated hydrolysis. To prevent this, allow the sealed vial to equilibrate to room temperature in a desiccator before opening. Weigh the powder rapidly in a low-humidity environment (ideally a glove box purged with dry nitrogen), and immediately reconstitute it into an anhydrous solvent.

Q: What is the optimal pH for my aqueous working buffer? A: To maximize the half-life of the esterquat during your experiment, adjust your aqueous buffer to a slightly acidic pH (6.0 - 6.5)[3]. Alkaline conditions (pH > 7.5) will exponentially accelerate nucleophilic attack by hydroxide ions, destroying the active surfactant[2].

References

  • Para, A., et al. (2018). Application of a Rapid and Simple UV-Spectrophotometric Method for the Study of Desorption of Esterquat Collectors in Tailings–Seawater Systems. Water (MDPI). Retrieved from:[Link]

  • Wysocki, M., et al. (2023). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

Validation & Comparative

The Ultimate Comparison Guide: 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide vs. DOTAP for Plasmid DNA Transfection

Author: BenchChem Technical Support Team. Date: April 2026

As non-viral gene delivery advances, the selection of the optimal cationic lipid remains the most critical variable in determining transfection efficiency and cellular viability. This guide provides an objective, biophysically grounded comparison between the industry-standard double-chain lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (a synthetic single-chain ester-bearing cationic surfactant, structurally analogous to carbethopendecinium[1]).

Designed for researchers and drug development professionals, this guide dissects the causality behind their performance differences, provides self-validating experimental workflows, and establishes a framework for optimizing plasmid DNA (pDNA) lipofection.

Structural Biophysics & Mechanistic Causality

To understand why these two molecules perform differently in vitro, we must analyze their molecular geometry and thermodynamic behavior through the lens of the Packing Parameter ( P ) , defined as P=v/(a0​⋅lc​) (where v is hydrophobic volume, a0​ is headgroup area, and lc​ is chain length).

The Double-Chain Standard: DOTAP

DOTAP features a quaternary ammonium headgroup and two unsaturated oleoyl chains. This yields a cylindrical molecular geometry ( P≈1.0 ). In aqueous environments, DOTAP spontaneously self-assembles into highly stable bimolecular leaflets (liposomes). When complexed with pDNA and a fusogenic helper lipid like DOPE, DOTAP facilitates a critical lamellar-to-inverted hexagonal ( HII​ ) phase transition within the acidic environment of the endosome. This phase transition is the primary mechanism for efficient, low-toxicity endosomal escape.

The Single-Chain Alternative: 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide

This molecule is a single-chain cationic surfactant. It possesses a bulky trimethylammonium headgroup and a single hexadecyl (C16) tail, resulting in a cone-like geometry ( P<0.5 ). Consequently, it preferentially forms highly dynamic micelles rather than stable liposomes. While single-chain lipids generally disrupt bilayer stability[2], they can be forced into vesicular structures when co-formulated with helper lipids (DOPE/Cholesterol).

However, micellar disassembly in the endosome leads to direct membrane lysis—a brute-force mechanism that causes significant cytotoxicity. The unique advantage of this specific molecule lies in its 1-ethoxy-1-oxo (ethyl ester) linkage . Unlike ether-linked lipids, this ester bond is susceptible to acid-catalyzed hydrolysis[3] within the late endosome, theoretically improving biodegradability and reducing long-term accumulation toxicity, even if acute toxicity remains high.

Performance Metrics & Comparative Data

The following table synthesizes the quantitative performance of both lipids when formulated with DOPE (1:1 molar ratio) for the transfection of large pDNA (>5 kbp) in standard mammalian cell lines (e.g., HEK293T).

Metric / PropertyDOTAP (+ DOPE)1-Ethoxy-N,N,N-trimethyl... (+ DOPE)Causality / Significance
Supramolecular Assembly Stable Bilayer LiposomesDynamic Micelles / Unstable VesiclesDictated by the packing parameter ( P ).
Optimal N/P Ratio 2:1 to 4:15:1 to 10:1Single chains require higher concentrations to overcome micellar instability and condense pDNA.
Transfection Efficiency High (>70% in HEK293T)Low to Moderate (15–30%)DOTAP's HII​ phase fusion[4] protects pDNA better than micellar lysis.
Cytotoxicity (IC50) >100 µg/mL (Low Toxicity)<20 µg/mL (High Toxicity)Single-chain surfactants act as detergents[5], stripping cellular membrane proteins.
Zeta Potential (Lipoplex) +30 to +45 mV+15 to +25 mVDouble chains shield the DNA polyanion more effectively.
Biodegradability Moderate (Ester bonds present)High (Acid-labile alpha-amino ester)Ester hydrolysis in the endosome aids in lipid clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each step includes a physical or biological checkpoint to confirm success before proceeding.

Workflow A: Preparation of Cationic Liposomes (Thin-Film Hydration)

Causality: Single-chain lipids cannot form stable liposomes alone. Co-formulation with DOPE (a fusogenic helper lipid) at a 1:1 molar ratio is mandatory to force the single-chain lipid into a metastable vesicular state.

  • Lipid Dissolution: Dissolve the cationic lipid (DOTAP or 1-Ethoxy-...) and DOPE in a 1:1 molar ratio in 1 mL of Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under a vacuum for 1 hour to form a thin, uniform lipid film.

  • Hydration: Hydrate the film with sterile, nuclease-free water to achieve a final lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

  • Extrusion: Pass the hydrated suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to ensure unilamellar vesicles.

  • Validation Checkpoint (DLS): Measure the particle size via Dynamic Light Scattering (DLS). Pass criteria: Z-average of 80–120 nm with a Polydispersity Index (PDI) < 0.2.

Workflow B: Lipoplex Assembly & N/P Ratio Optimization

Causality: The Nitrogen/Phosphate (N/P) ratio dictates electrostatic condensation. Single-chain lipids require higher N/P ratios to overcome the entropic penalty of micelle-to-vesicle transition during DNA binding.

  • Dilution: Dilute 1 µg of reporter pDNA (e.g., pEGFP-C1) in 50 µL of Opti-MEM™ (serum-free).

  • Lipid Addition: In separate tubes, dilute varying amounts of the liposome formulation in 50 µL of Opti-MEM™ to achieve N/P ratios of 2:1, 4:1, 6:1, and 8:1.

  • Complexation: Add the diluted lipid dropwise to the diluted pDNA. Mix by gentle pipetting (do not vortex, as shear forces break metastable single-chain lipoplexes).

  • Incubation: Incubate at room temperature for 25 minutes to allow electrostatic self-assembly.

  • Validation Checkpoint (Gel Retardation): Run 10 µL of the lipoplex on a 1% agarose gel. Pass criteria: Complete retention of pDNA in the loading well indicates successful compaction.

Workflow C: In Vitro Transfection & Validation
  • Cell Seeding: Seed HEK293T cells in a 24-well plate at 5×104 cells/well in DMEM + 10% FBS. Incubate for 24 hours until 70-80% confluent.

  • Transfection: Replace media with 400 µL of fresh, serum-free DMEM. Add 100 µL of the lipoplex dropwise to each well.

  • Recovery: After 4 hours, replace the transfection media with complete growth media (DMEM + 10% FBS) to halt acute surfactant toxicity, particularly critical for the single-chain lipid.

  • Validation Checkpoint (Flow Cytometry): At 48 hours post-transfection, harvest cells and analyze via flow cytometry. Pass criteria: Measure % GFP-positive cells (Efficiency) and Propidium Iodide uptake (Cytotoxicity).

Mechanistic Visualizations

The following diagrams illustrate the biophysical logic governing the assembly and intracellular processing of these two lipid classes.

Assembly cluster_Single Single-Chain Lipid (1-Ethoxy-...) cluster_Double Double-Chain Lipid (DOTAP) S1 Single Hydrophobic Tail Large Headgroup S2 Packing Parameter < 0.5 S1->S2 S3 Micelle Formation S2->S3 L1 Unstable Lipoplex (High Cytotoxicity) S3->L1 + DOPE (Helper) D1 Two Oleoyl Tails Optimal Headgroup D2 Packing Parameter ≈ 1.0 D1->D2 D3 Bilayer / Liposome Formation D2->D3 L2 Stable Lipoplex (Inverted Hexagonal Phase) D3->L2 + DOPE (Helper) DNA Plasmid DNA (Polyanion) DNA->L1 DNA->L2

Structural assembly of single-chain vs double-chain cationic lipids into pDNA lipoplexes.

Escape cluster_S Single-Chain Micelles cluster_D DOTAP/DOPE Bilayers Start Endocytosis of Lipoplex Endosome Maturation to Late Endosome (pH Drop) Start->Endosome M1 Micellar Disassembly Endosome->M1 1-Ethoxy-... B1 Lamellar to Inverted Hexagonal (H_II) Phase Transition Endosome->B1 DOTAP M2 Direct Membrane Lysis (High Toxicity) M1->M2 Release Cytosolic Release of pDNA M2->Release B2 Fusion with Endosomal Membrane (Low Toxicity) B1->B2 B2->Release

Mechanistic pathways of endosomal escape for micellar vs bilayer-forming lipoplexes.

References

  • Multicomponent Lipid Nanoparticles for RNA Transfection Source: MDPI URL
  • Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA Source: Safinya Group Research, UC Santa Barbara URL
  • Source: PubMed Central (PMC)
  • Thermodynamics of Micellization of Multiheaded Single-Chain Cationic Surfactants Source: ResearchGate URL
  • Acid catalyzed hydrolysis of BCAT Source: ResearchGate URL
  • Carbethopendecinium bromide (CID 160944)

Sources

comparative cytotoxicity of 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide and CTAB surfactants

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate cationic surfactant for drug delivery, nanoparticle synthesis, or formulation development requires balancing surface activity with biological safety. Traditional quaternary ammonium compounds (QACs) are highly effective but notoriously toxic. In contrast, next-generation "cleavable" surfactants—specifically esterquats—offer a programmable degradation pathway that preserves efficacy while mitigating cellular damage.

This guide provides an objective, data-driven comparison between the traditional QAC Cetyltrimethylammonium bromide (CTAB) and the cleavable esterquat 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide , detailing their structural causality, comparative cytotoxicity, and the self-validating experimental protocols used to evaluate them.

Mechanistic Causality: Structure-Activity Relationships (SAR)

The drastic difference in cytotoxicity between these two surfactants is entirely dictated by their molecular architecture and hydrolytic stability[1].

CTAB (Cetyltrimethylammonium Bromide): The Persistent Disruptor CTAB consists of a rigid 16-carbon (hexadecyl) alkyl chain bound directly to a trimethylammonium headgroup via a highly stable carbon-nitrogen bond. When introduced to biological systems, CTAB's high hydrophobicity drives it to rapidly self-assemble and intercalate into the phospholipid bilayers of cell membranes[2]. Because the molecule cannot be degraded by cellular enzymes, it accumulates until it reaches a critical membrane concentration, triggering a "cytotoxicity burst"[3]. This results in irreversible membrane permeabilization, leakage of intracellular contents, and rapid necrotic cell death[4].

1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide: The Cleavable Esterquat This compound shares a similar 16-carbon backbone but features a critical structural modification: an ethyl ester linkage at the alpha position (an alpha-amino esterquat)[5]. While it exhibits strong initial surface activity, the ester bond acts as a programmed "weak link"[6]. Upon entering physiological environments, the ester linkage is rapidly cleaved by ubiquitous cellular esterases and ambient pH conditions[7].

This hydrolysis yields two primary metabolites: ethanol and a zwitterionic betaine derivative (2-(trimethylammonio)hexadecanoate). The zwitterion possesses a net-zero charge at physiological pH, which drastically raises its Critical Micelle Concentration (CMC) and neutralizes its amphiphilic membrane-disrupting capabilities[2]. Consequently, the surfactant is detoxified in situ, leading to remarkably high cell survival rates.

G CTAB CTAB (Non-Cleavable QAC) Membrane Cell Membrane Intercalation CTAB->Membrane Strong binding Esterquat 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium (Cleavable Esterquat) Esterquat->Membrane Initial binding Disruption Irreversible Membrane Disruption & Lysis Membrane->Disruption Persistent integration Hydrolysis Ester Bond Hydrolysis (Enzymatic/pH Driven) Membrane->Hydrolysis Cleavage triggers Death High Cytotoxicity (Cell Death) Disruption->Death Metabolites Zwitterionic Metabolite + Ethanol Hydrolysis->Metabolites Detoxification Survival High Biocompatibility (Cell Survival) Metabolites->Survival

Mechanistic divergence of CTAB and Esterquat at the cellular membrane interface.

Quantitative Benchmarking

The table below synthesizes the physicochemical and biological parameters of both surfactants, highlighting the trade-off between absolute antimicrobial potency and mammalian cell biocompatibility[8],[9].

ParameterCTAB1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide
Chemical Class Traditional QACCleavable Cationic Surfactant (Esterquat)
Alkyl Chain Length C16 (Hexadecyl)C16 backbone (with alpha-ester linkage)
Critical Micelle Concentration (CMC) ~0.9 - 1.0 mM~1.5 - 2.5 mM (Pre-hydrolysis)
Hydrolytic Stability Highly stable (Recalcitrant)Labile (Cleavable via esterases/pH)
In Vitro Cytotoxicity (HaCaT Viability, 24h) Near 0% at >10 μM>80% at 50 μM
Primary Degradation Products NoneEthanol + Zwitterionic Betaine
Antimicrobial Efficacy Very Strong (Broad Spectrum)Moderate to Strong
Optimal Applications Ex vivo NP synthesis, DNA extractionIn vivo drug delivery, gene transfection

Experimental Methodology: Self-Validating Cytotoxicity Profiling

To objectively verify the biocompatibility claims of esterquats versus CTAB, we utilize a standardized high-throughput MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures mitochondrial metabolic activity, serving as a direct proxy for cell viability following membrane disruption[4].

Protocol: Comparative In Vitro Cytotoxicity Assay

Rationale: The 24-hour exposure timeline is critical. While short exposures (2h) may show similar initial toxicity, a 24h window allows sufficient time for the esterquat to undergo enzymatic hydrolysis and detoxification, revealing its true biocompatibility advantage over the persistent CTAB[4].

  • Cell Seeding: Seed human keratinocytes (HaCaT) or HeLa cells at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ to allow adherence.

  • Surfactant Preparation: Prepare equimolar stock solutions (10 mM) of CTAB and 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide in sterile DPBS. Perform serial dilutions in serum-free media to create a concentration gradient (1 μM to 200 μM).

  • Exposure & Controls (The Self-Validating System):

    • Test Wells: Replace culture media with 100 μL of the surfactant-dosed media.

    • Negative Control: Untreated media (Must yield >95% viability to validate plate health).

    • Positive Control: 1% Triton X-100 (Must yield <5% viability to validate assay sensitivity).

    • Incubate plates for exactly 24 hours.

  • Viability Quantification: Remove surfactant media and wash wells with DPBS. Add 100 μL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the MTT solution. Add 100 μL of DMSO to solubilize the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ using non-linear regression (curve fitting) normalized against the negative control.

Workflow Prep Surfactant Preparation (1 - 200 μM) Incubate Incubation (24h Timepoint) Prep->Incubate Culture Cell Culture Seeding (HaCaT/HeLa, 96-well) Culture->Incubate Assay MTT Viability Assay (Absorbance 570nm) Incubate->Assay Add Reagent Analyze IC50 Calculation & Statistical Analysis Assay->Analyze Read Plate

Standardized high-throughput in vitro cytotoxicity screening workflow.

Conclusion & Application Suitability

The selection between these surfactants should be dictated by the end-use environment. CTAB remains the gold standard for applications where biological toxicity is irrelevant or desired, such as the synthesis of mesoporous silica, gold nanorods, or as a harsh biocidal agent[8]. However, for translational nanomedicine, gene transfection vectors, or cosmetic formulations, 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide provides a superior alternative. Its cleavable ester architecture ensures transient surface activity followed by rapid, safe degradation, successfully bypassing the cytotoxicity burst that plagues traditional QACs[6].

References

  • [4] Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. PubMed Central (PMC). Available at:[Link]

  • [1] Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. PubMed Central (PMC). Available at:[Link]

  • [3] Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. PubMed Central (PMC). Available at:[Link]

  • [7] Hydrolysis Driven Surface Activity of Esterquat Surfactants. ResearchGate. Available at: [Link]

  • [2] Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. PubMed Central (PMC). Available at:[Link]

  • [9] The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. PubMed Central (PMC). Available at:[Link]

  • [6] Impact of the Hydrocarbon Chain Length of Biodegradable Ester-Bonded Cationic Gemini Surfactants on Self-Assembly, In Vitro Gene Transfection, Cytotoxicity, and Antimicrobial Activity. ACS Langmuir. Available at: [Link]

Sources

benchmarking 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide against standard commercial cationic lipids

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Lipid Nanoparticle (LNP) Technologies

Executive Summary

The evolution of nucleic acid delivery has been driven by the iterative refinement of lipid chemistry. This guide benchmarks 1-ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (ET-16-I) —a single-chain, ester-functionalized quaternary ammonium surfactant—against industry-standard commercial lipids: the permanently charged DOTAP and the clinical-grade ionizable lipids DLin-MC3-DMA (MC3) and ALC-0315 . By analyzing the structure-function causality, this guide provides a comprehensive framework for selecting lipid components based on packing parameters, endosomal escape mechanisms, and systemic toxicity profiles.

Structural Causality & Mechanistic Profiling

To engineer a successful lipid-based delivery vehicle, one must understand the causality between a lipid's molecular architecture and its macroscopic behavior in biological fluids.

The Target: 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide (ET-16-I)

ET-16-I (the iodide salt of the antiseptic) is a single-chain (C16) cationic surfactant featuring a permanently charged trimethylammonium headgroup and an ester linkage[1],[2].

  • The Causality of Single-Chain Architecture: Because ET-16-I possesses only one hydrophobic tail, its critical packing parameter is heavily skewed (< 0.5). Instead of forming stable, planar lipid bilayers, it thermodynamically favors the formation of highly curved micelles[3]. When forced into liposomal structures with helper lipids (e.g., DOPE), the resulting lipoplexes suffer from poor thermodynamic stability.

  • Toxicity Profile: The permanent quaternary ammonium charge acts as a potent membrane disruptor, which is excellent for its traditional use as an antimicrobial agent[1], but inherently cytotoxic to mammalian cells during transfection[4].

The Benchmarks: DOTAP, DLin-MC3-DMA, and ALC-0315
  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): The gold standard for in vitro lipofection. Unlike ET-16-I, DOTAP has two unsaturated C18 chains, giving it a cylindrical geometry (packing parameter ≈ 1) that readily forms stable bilayers[5]. However, its permanent positive charge leads to rapid opsonization by serum proteins, causing aggregation and rapid clearance in vivo[6].

  • DLin-MC3-DMA & ALC-0315: These are state-of-the-art ionizable lipids used in clinical RNA therapies (Onpattro and Comirnaty, respectively)[7].

  • The Causality of Ionizability: These lipids feature a tertiary amine with an apparent pKa optimally tuned to ~6.2–6.4[8]. At physiological pH (7.4), they remain neutral, preventing serum protein binding and minimizing systemic toxicity[9]. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the amine. This cationic charge electrostatically pairs with anionic endosomal phospholipids, driving a structural transition from a bilayer to an , which physically ruptures the endosome and releases the RNA cargo into the cytosol[10],[9].

Physicochemical & Performance Benchmarking

The following tables synthesize the quantitative and qualitative differences between ET-16-I and standard commercial lipids.

Table 1: Structural & Physicochemical Properties
LipidClassificationTail ArchitectureHeadgroup ChargeApparent pKaPrimary Application
ET-16-I Cationic SurfactantSingle C16 chainPermanent (Quaternary)N/AAntiseptic / Basic Research
DOTAP Cationic LipidDouble C18:1 chainsPermanent (Quaternary)N/AIn vitro transfection
DLin-MC3-DMA Ionizable LipidDouble dilinoleyl chainspH-dependent (Tertiary)~6.4siRNA delivery (Clinical)
ALC-0315 Ionizable LipidBranched ester chainspH-dependent (Tertiary)~6.2mRNA vaccines (Clinical)
Table 2: In Vitro & In Vivo Performance Metrics
MetricET-16-I (+ DOPE Helper)DOTAP / CholesterolDLin-MC3-DMA LNPALC-0315 LNP
Encapsulation Efficiency (EE%) 40 - 60%70 - 85%> 95%> 95%
Particle Size (nm) 150 - 250 nm (Unstable)100 - 150 nm60 - 80 nm60 - 80 nm
Serum Stability (10% FBS) Poor (Rapid Aggregation)ModerateExcellentExcellent
In Vitro Viability (IC50) Low (< 10 µg/mL)Medium (~25 µg/mL)High (> 100 µg/mL)High (> 100 µg/mL)
Endosomal Escape Mechanism Non-specific membrane lysisMembrane disruptionInverted Hexagonal PhaseInverted Hexagonal Phase

Self-Validating Experimental Workflows

To objectively benchmark ET-16-I against commercial standards, the following protocols utilize built-in self-validation mechanisms to prevent data artifacts (e.g., mistaking cytotoxicity-induced membrane leakiness for true transfection).

Protocol 1: Microfluidic Formulation of Lipid-Nucleic Acid Complexes

This protocol ensures uniform particle sizing through rapid chaotic advection, overcoming the aggregation issues common with single-chain lipids.

  • Lipid Phase Preparation: Dissolve the target lipid (ET-16-I, DOTAP, or MC3), DSPC, Cholesterol, and PEG-Lipid in 100% ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dissolve mRNA/siRNA in 50 mM Citrate buffer, pH 4.0.

    • Causality: The acidic pH ensures that ionizable lipids are fully protonated for electrostatic complexation with the nucleic acid[7].

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a staggered herringbone micromixer at a 3:1 volume ratio and a total flow rate of 12 mL/min[8].

  • Dialysis: Dialyze the output against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Self-Validation (Quality Control):

    • Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

    • Critical Step: Perform a RiboGreen fluorescence assay in two parallel aliquots: one with 1X TE buffer and one with 1% Triton X-100. Logic: Triton X-100 lyses the particles. If the fluorescence in the Triton well is not at least 5-fold higher than the TE well, the RNA is merely surface-bound, not internally encapsulated.

Protocol 2: In Vitro Transfection & Cytotoxicity Assessment

This workflow uncouples true gene delivery from lipid-induced cellular toxicity.

  • Cell Seeding: Seed HEK293 or HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Transfection: Treat cells with the formulated LNPs/lipoplexes at varying Amine-to-Phosphate (N/P) ratios (e.g., 3, 6, 10).

  • Serum Challenge: Perform the transfections in parallel plates containing 0% FBS and 10% FBS.

    • Causality: Serum proteins will aggressively bind permanently charged lipids like ET-16-I, causing premature cargo release[6]. This step validates the formulation's physiological stability.

  • Self-Validating Readout:

    • Efficacy: Measure Luciferase/GFP expression at 48 hours post-transfection.

    • Toxicity: Perform a CellTiter-Glo (ATP-based) viability assay on identically treated parallel wells.

    • Validation Logic: Always run an "Empty Vehicle" (lipid-only) control. If the empty ET-16-I vehicle reduces cell viability by >20%, any observed "transfection" in the test wells is heavily confounded by non-specific membrane permeabilization, invalidating the efficacy data.

Visualizing the Workflows & Mechanisms

LNP_Workflow A Aqueous Phase (mRNA/siRNA in pH 4.0 Buffer) C Microfluidic Mixing (Rapid chaotic advection) A->C B Lipid Phase (Lipids in Ethanol) B->C D Self-Assembly (Nucleation & Growth) C->D E Dialysis / Buffer Exchange (Neutralization to pH 7.4) D->E F Self-Validating QC (DLS & RiboGreen ± Triton X-100) E->F

Caption: Workflow for microfluidic LNP formulation and self-validating quality control.

Endosomal_Escape A Cellular Uptake (Endocytosis) B Early Endosome (pH ~6.5 to 5.5) A->B C1 Permanent Cationic (ET-16-I / DOTAP) Constitutive charge causes early non-specific disruption B->C1 C2 Ionizable (MC3 / ALC-0315) Protonation triggers specific membrane fusion B->C2 D1 High Cytotoxicity & Premature Cargo Degradation C1->D1 D2 Inverted Hexagonal Phase (Efficient Cytosolic Escape) C2->D2

Caption: Mechanistic divergence in endosomal escape between permanent and ionizable lipids.

References

  • Rissanou, A. N., et al. "Lipid shape and packing are key for optimal design of pH-sensitive mRNA lipid nanoparticles." PNAS, 2023. Available at:[Link]

  • Kulkarni, J. A., et al. "Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells." PMC, 2022. Available at:[Link]

  • Wu, S. Y., et al. "Advances in Lipid Nanoparticles for siRNA Delivery." PMC, 2014. Available at:[Link]

  • Zhi, D., et al. "The headgroup evolution of cationic lipids for gene delivery." Bioconjugate Chemistry, 2013. Available at:[Link]

  • Perez, L., et al. "A Non-Viral Plasmid DNA Delivery System Consisting on a Lysine-Derived Cationic Lipid Mixed with a Fusogenic Lipid." MDPI Pharmaceutics, 2019. Available at:[Link]

  • Campillo, C., et al. "When lipids embrace RNA: pH-driven dynamics and mechanisms of LNP-mediated siRNA delivery." bioRxiv, 2024. Available at:[Link]

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Safety Operating Guide

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium Iodide

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide (CAS: 10606-37-8) is a specialized quaternary ammonium compound (QAC) utilized extensively in drug formulation, liposomal delivery systems, and antimicrobial research. While highly effective as a cationic lipid and surfactant, its molecular structure—specifically the long hydrophobic aliphatic chain paired with a biologically active quaternary ammonium headgroup and an iodide counterion—presents unique environmental and toxicological hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating operational framework for the safe handling, spill decontamination, and regulatory-compliant disposal of this compound.

Chemical Profiling and Causality of Hazards

Understanding the physicochemical properties of this QAC is critical for establishing safe handling parameters. Mechanistically, the positively charged ammonium headgroup binds to negatively charged biological membranes, while the lipophilic hexadecyl tail intercalates into the lipid bilayer, causing membrane disruption. While this mechanism is highly useful for cellular transfection, it renders the compound highly toxic to aquatic organisms, strictly prohibiting drain disposal 1.

Furthermore, the presence of the iodide counterion dictates its waste classification. Under environmental protection guidelines, any organic waste containing halogens (fluorine, chlorine, bromine, iodine) must be segregated as "Halogenated Organic Waste" to ensure it is routed to high-temperature incinerators capable of handling halogenated byproducts 2.

Quantitative Data Summary

The following table summarizes the critical physicochemical and regulatory data required for risk assessment and waste manifesting:

ParameterSpecification / Value
Chemical Name 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide
CAS Number 10606-37-8 3
Molecular Weight ~469.5 g/mol
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336) 3
Waste Classification Halogenated Organic Waste
Solubility (Analogous) DMF: 30 mg/mL, Ethanol: 30 mg/mL, PBS: 5 mg/mL 4
Max Container Fill Limit 75% capacity (to allow for vapor expansion) 2

Operational Safety & Spill Management Protocol

Because this compound is a respiratory irritant (STOT SE 3) and a severe eye/skin irritant, immediate and controlled containment of spills is mandatory.

Step-by-Step Solid Spill Decontamination:

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate vicinity. Don chemical safety goggles, nitrile gloves, and a NIOSH-approved particulate respirator 5. Causality: The dry powder causes specific target organ toxicity and severe respiratory irritation upon inhalation.

  • Dust Suppression: Lightly dampen the spilled crystalline solid with distilled water. Causality: Sweeping dry QAC powders generates inhalable dust. Dampening agglomerates the particles, mitigating inhalation risks 1.

  • Collection: Use non-sparking tools to scoop the dampened material into a sealable, compatible hazardous waste container.

  • Surface Decontamination: Wipe the area with 70% ethanol (to dissolve residual lipid), followed by a thorough wash with water.

  • Validation Check: Visually inspect the surface under bright, oblique lighting to ensure no crystalline residue or surfactant film remains. If a film is visible, repeat step 4 to ensure total decontamination.

Step-by-Step Disposal Protocol

Improper disposal of halogenated compounds can lead to the release of toxic byproducts during incineration or severe ecological damage if released into waterways.

  • Waste Segregation: Identify and segregate the waste strictly as "Halogenated Organic Waste." Causality: The iodide ion (I⁻) classifies this mixture under halogenated streams. Mixing with non-halogenated waste violates EPA guidelines and increases the risk of toxic emissions or damage to incinerator catalysts 6.

  • Containment: Pour the QAC iodide solution or place contaminated solids into a high-density polyethylene (HDPE) or glass waste carboy. Validation Check: Ensure the container is no more than 75% full. This self-validating step ensures sufficient headspace for vapor expansion, preventing pressure-induced ruptures 2.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide" and check the "Toxic" and "Halogenated" boxes. Causality: Unknown or broadly labeled chemicals prevent disposal facilities from routing the waste to appropriate high-temperature, halogen-compatible incinerators.

  • Storage: Place the container in a secondary containment tray within a ventilated hazardous waste accumulation area. Validation Check: Inspect the tray weekly for any signs of chemical accumulation. A dry tray validates primary container integrity.

  • Manifesting & Pickup: Coordinate with a licensed hazardous waste vendor for pickup. Under no circumstances should this compound be discharged into the sewer. Causality: QACs are highly toxic to aquatic organisms and persist in municipal water treatment systems 1.

Workflow Visualization

QAC_Disposal N1 Spill or Waste Generation (QAC Iodide) N2 Assess Physical State N1->N2 N3 Solid Powder: Dampen to prevent dust N2->N3 N4 Liquid Solution: Absorb with inert material N2->N4 N5 Collect in Compatible Sealable Container N3->N5 N4->N5 N6 Label as: Halogenated Organic Waste N5->N6 N7 Secondary Containment & Ventilated Storage N6->N7 N8 Transfer to Licensed Disposal Facility N7->N8

Logical workflow for the spill response and disposal of halogenated quaternary ammonium waste.

References

  • NextSDS.
  • Biomol. "Carbaethopendecine (bromide) | CAS 10567-02-9." Cayman Chemical.
  • BenchChem. "Proper Disposal of Tetramethylammonium Iodide: A Step-by-Step Guide." BenchChem.
  • Santa Cruz Biotechnology.
  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Protection.
  • UW Oshkosh.

Sources

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